4-Hydroxy-3,5-diisopropylbenzoic Acid
Overview
Description
4-Hydroxy-3,5-diisopropylbenzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fungal Derivatives and Biotransformation
A study by Abraham and Arfmann (1990) discussed derivatives of 4-Hydroxy-3,5-diisopropylbenzoic Acid, such as 4-Hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid and 4-hydroxy-3-(3′-methyl-3′-buten-1′-inyl)-benzoic acid, isolated from the fungus Curvularia fallax. It highlights the biotransformation aspects of these compounds (Abraham & Arfmann, 1990).
Biosynthesis and Biotechnological Applications
Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a compound structurally related to this compound, in the biosynthesis of high-value bioproducts. The study emphasized its potential in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Antioxidant and Antiradicalic Capacities
Kucukoglu and Nadaroğlu (2014) investigated the antioxidant and radical scavenging properties of this compound among other hydroxy phenyl derivatives. This study suggests its potential effectiveness in combating oxidative stress (Kucukoglu & Nadaroğlu, 2014).
Photolytic Behavior and Environmental Impact
Crosby and Leitis (1969) explored the photolytic behavior of chlorobenzoic acids, including compounds structurally similar to this compound. The study provides insights into the environmental impact of these compounds when exposed to ultraviolet light (Crosby & Leitis, 1969).
Bacterial Catabolism and Novel Compounds
Cain et al. (1997) reported on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid, a compound related to this compound. This research revealed different metabolic pathways in different bacterial strains, leading to novel compound formation (Cain et al., 1997).
Mechanism of Action
Target of Action
4-Hydroxy-3,5-diisopropylbenzoic Acid is a useful organic compound for research related to life sciences . .
Biochemical Pathways
Result of Action
It’s known that the compound is related to propofol, as an antioxidant . This suggests that it may have similar antioxidant properties, which can protect cells from damage caused by harmful free radicals.
Properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-73-9 | |
Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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